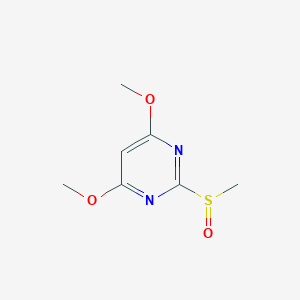

4,6-Dimethoxy-2-methylsulfinylpyrimidine

Description

Contextualization within Heterocyclic Chemistry Research

Within the broad field of heterocyclic chemistry, 4,6-Dimethoxy-2-methylsulfinylpyrimidine is primarily noted for its application in agricultural chemistry. It is a key intermediate in the synthesis of several commercial herbicides. asianpubs.orggoogle.com Specifically, compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are known to exhibit excellent herbicidal activity. nih.gov Its oxidized form, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is a direct precursor to pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium (B1667525) and pyribenzoxim, which are effective against a wide spectrum of weeds in rice crops. asianpubs.org The compound's utility extends to biochemical research, where its derivatives are used to study enzyme interactions and metabolic pathways. chemimpex.com

Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis

The pyrimidine ring is a cornerstone of organic and medicinal chemistry. researchgate.net As a fundamental component of nucleobases like cytosine, thymine (B56734), and uracil (B121893) in DNA and RNA, the pyrimidine scaffold is ubiquitous in nature. nih.gov This biological prevalence has made it a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov

Pyrimidine derivatives exhibit an extensive array of biological activities, including:

Anticancer orientjchem.org

Antimicrobial orientjchem.org

Antiviral nih.gov

Anti-inflammatory nih.gov

Herbicidal nih.gov

The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com This adaptability has led to the development of a vast number of synthetic pyrimidine derivatives for therapeutic and agricultural applications. orientjchem.orggsconlinepress.com

Unique Reactivity Implications of the Sulfinyl Moiety at the C-2 Position

The methylsulfinyl (-SOCH₃) group at the C-2 position of the pyrimidine ring is crucial to the compound's synthetic utility. This group acts as an excellent leaving group, activating the C-2 position for nucleophilic aromatic substitution (SₙAr) reactions. chemrxiv.org This enhanced reactivity allows for the facile introduction of various nucleophiles at this position, a key step in building more complex molecules.

The synthesis of this compound typically involves the controlled oxidation of the corresponding thioether, 4,6-dimethoxy-2-methylthiopyrimidine (B1363538). Further oxidation yields the even more reactive sulfone, 4,6-dimethoxy-2-methylsulfonylpyrimidine. asianpubs.orgprepchem.comchemicalbook.com The sulfinyl group represents an intermediate state of reactivity, providing a balance between stability and the lability required for subsequent substitution reactions. This strategic placement of a good leaving group on the electron-deficient pyrimidine ring makes it a versatile synthetic handle for constructing diverse molecular architectures. cymitquimica.com

Overview of Research Trajectories for Related Pyrimidine Derivatives

Research involving pyrimidine derivatives is a dynamic and continually evolving field, with several key trajectories:

Agrochemical Development: A primary focus is the creation of new and more effective herbicides and pesticides. asianpubs.orgresearchgate.net Research is also directed towards developing greener and more efficient synthetic routes for these agrochemicals, avoiding the use of highly toxic or polluting reagents like dimethyl sulfate (B86663) and phosphorus oxychloride. asianpubs.org

Pharmaceutical and Drug Discovery: There is extensive research into pyrimidine derivatives as therapeutic agents. gsconlinepress.com This includes the design of novel anticancer agents (such as kinase inhibitors), anti-inflammatory drugs, and antimicrobial compounds. nih.govnih.govmdpi.com The development of large, diverse libraries of pyrimidine compounds for high-throughput screening is a common strategy to identify new drug leads. mdpi.com

Advanced Synthetic Methodologies: Chemists are continuously exploring novel methods for the synthesis and functionalization of the pyrimidine core. nih.gov This includes developing metal-catalyzed cross-coupling reactions and multicomponent reactions to build molecular complexity efficiently. researchgate.net The goal is to create streamlined synthetic pathways to access new derivatives with unique substitution patterns for biological evaluation. mdpi.com

| Research Area | Objective & Focus | Key Applications |

|---|---|---|

| Agrochemicals | Development of potent herbicides and pesticides; environmentally friendly synthesis. asianpubs.org | Crop protection, weed control. nih.gov |

| Pharmaceuticals | Design of novel anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov | Oncology, infectious diseases, inflammatory disorders. gsconlinepress.com |

| Synthetic Chemistry | Creation of efficient and diverse synthetic routes (e.g., multicomponent reactions, green chemistry). researchgate.net | Access to novel chemical libraries for drug and agrochemical screening. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

132900-07-3 |

|---|---|

Molecular Formula |

C7H10N2O3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

4,6-dimethoxy-2-methylsulfinylpyrimidine |

InChI |

InChI=1S/C7H10N2O3S/c1-11-5-4-6(12-2)9-7(8-5)13(3)10/h4H,1-3H3 |

InChI Key |

PVMSEKLNZHSKFG-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)S(=O)C)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)C)OC |

Synonyms |

4,6-DIMETHOXY-2-METHYLSULFINYLPYRIMIDINE |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxy 2 Methylsulfinylpyrimidine

Precursor Synthesis and Functional Group Interconversions

The efficient synthesis of 4,6-dimethoxy-2-methylsulfinylpyrimidine is highly dependent on the successful preparation of its key precursor, 4,6-dimethoxy-2-methylthiopyrimidine (B1363538). This intermediate provides the foundational pyrimidine (B1678525) ring and the necessary sulfur-containing functional group poised for oxidation.

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine as a Key Intermediate

The primary route to 4,6-dimethoxy-2-methylthiopyrimidine involves the reaction of a suitably substituted pyrimidine with a methylthiolating agent. A prominent method starts from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is reacted with an alkali metal methoxide, such as sodium methoxide, in an inert organic solvent. google.comprepchem.com This reaction proceeds via nucleophilic substitution of the chlorine atoms by methoxy (B1213986) groups.

A particularly facile and high-yielding synthesis begins with 2-chloro-4,6-dimethoxypyrimidine (B81016). asianpubs.orgresearchgate.net This key intermediate undergoes a nucleophilic substitution reaction with sodium methyl mercaptide. asianpubs.orgresearchgate.net The reaction is typically carried out in methanol, often with the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction, affording 4,6-dimethoxy-2-methylthiopyrimidine in excellent yields. asianpubs.org This method is considered more environmentally friendly compared to older methods that used highly toxic reagents like dimethyl sulfate (B86663) and phosphorus oxychloride. asianpubs.org

Table 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Tetrabutylammonium bromide | Methanol | 45-50 °C, 2 h | 95.6% | asianpubs.org |

Strategic Nucleophilic Aromatic Substitution Routes for Pyrimidine Core Formation

The formation and functionalization of the pyrimidine core are governed by the principles of nucleophilic aromatic substitution (SNAr). wikipedia.org The pyrimidine ring, being an electron-deficient heterocycle, is activated towards attack by nucleophiles, especially when substituted with good leaving groups like halides at the C2, C4, or C6 positions. wikipedia.orgresearchgate.net

In the synthesis of the precursor, the chlorine atom at the C2 position of 2-chloro-4,6-dimethoxypyrimidine is readily displaced by the thiolate nucleophile. asianpubs.org The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms electrophilic and facilitating the addition-elimination mechanism characteristic of SNAr reactions. wikipedia.orgstackexchange.com The reactivity of the positions on the pyrimidine ring is generally C4/C6 > C2. stackexchange.com However, in a substrate like 2-chloro-4,6-dimethoxypyrimidine, the C2 position is the only one bearing a leaving group, directing the substitution to that site. These SNAr reactions are fundamental in medicinal and agrochemistry for building complex molecular architectures based on pyrimidine scaffolds. nih.gov

Selective Oxidation Protocols for Sulfinyl Group Formation

The final step in the synthesis of the target compound is the oxidation of the methylthio group of the precursor to a methylsulfinyl group. This transformation requires careful control to prevent over-oxidation to the corresponding sulfonyl derivative (sulfone).

Controlled Oxidation of 2-Methylthiopyrimidine Analogues to Sulfinyl Derivatives

The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) is a common yet challenging transformation. While many synthetic procedures describe the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine directly to the sulfone, 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is a key intermediate for certain herbicides, the formation of the sulfinyl derivative requires milder and more controlled conditions. google.comasianpubs.orgchemicalbook.com

General methods for the selective oxidation of sulfides to sulfoxides can be applied. google.com A notable approach involves the use of hydrogen peroxide as the oxidant in the presence of a metal catalyst, such as a rhenium compound. google.com This allows for the selective oxidation of sulfides to sulfinyl derivatives at temperatures ranging from 0°C to room temperature. google.com Another strategy involves carefully controlling the stoichiometry of the oxidizing agent. For instance, using just over one equivalent of an oxidant like monoperoxyphthalic acid (MMPP) and maintaining low temperatures can favor the formation of the sulfoxide. prepchem.com Terminating the reaction at a specific time is also crucial to prevent the over-oxidation of the desired sulfoxide to the sulfone. researchgate.net

Optimization of Reaction Conditions for Enhanced Chemoselectivity and Yield

Achieving high chemoselectivity and yield for the sulfinyl derivative necessitates the careful optimization of several reaction parameters. asianpubs.orgresearchgate.net Key variables include the choice of oxidant, the catalyst, the solvent, the reaction temperature, and the reaction time. researchgate.netufms.br

For oxidations using hydrogen peroxide, a common oxidant, the reaction can be catalyzed by sodium tungstate (B81510). asianpubs.orgchemicalbook.com The temperature is a critical factor; for instance, heating the reaction mixture to 40°C has been used for the synthesis of the sulfone, suggesting that lower temperatures would be required to isolate the sulfoxide. chemicalbook.com The molar ratio of the substrate to the oxidant is also paramount; using a 1:2 molar ratio of substrate to oxidant can lead to higher conversion, but may also increase the risk of over-oxidation. researchgate.net Therefore, a ratio closer to 1:1 is often optimal for maximizing sulfoxide selectivity. researchgate.net Continuous monitoring of the reaction progress, for example by thin-layer chromatography (TLC), allows for the reaction to be stopped once the starting material is consumed and before significant amounts of the sulfone byproduct are formed. asianpubs.org

Table 2: Parameters for Optimization of Sulfide Oxidation

| Parameter | Influence on Reaction | General Trend for Selectivity | Reference |

|---|---|---|---|

| Oxidant | Determines reactivity and potential for over-oxidation. | Milder oxidants or controlled stoichiometry of strong oxidants favor sulfoxide. | prepchem.comresearchgate.net |

| Catalyst | Can enhance reaction rate and selectivity. | Specific catalysts (e.g., rhenium compounds) can promote selective oxidation. | google.com |

| Temperature | Affects reaction rate and side reactions. | Lower temperatures generally increase selectivity for the sulfoxide. | chemicalbook.comgoogle.com |

| Reaction Time | Determines the extent of conversion and over-oxidation. | Shorter reaction times are needed to isolate the sulfoxide before it oxidizes further. | researchgate.net |

| Solvent | Can influence reagent solubility and reaction pathway. | Choice depends on the specific reagents used. | asianpubs.orgprepchem.com |

Exploration of Green Chemistry Approaches in Sulfinylpyrimidine Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. researchgate.netnih.gov The synthesis of this compound and its precursors can incorporate several green approaches.

The use of hydrogen peroxide as an oxidizing agent is a prime example of a green chemistry practice, as its only byproduct is water. researchgate.netchemicalbook.com This is a significant improvement over methods that use stoichiometric amounts of heavy metal-based oxidants. Furthermore, developing syntheses that avoid highly toxic reagents, such as dimethyl sulfate and phosphorus oxychloride, and reduce the production of polluted wastewater is a key goal. asianpubs.org The use of catalytic systems, as opposed to stoichiometric reagents, is another core principle of green chemistry, as it reduces waste and improves atom economy. researchgate.netmdpi.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also reduce solvent usage and waste generation. google.comnih.gov Other green techniques being explored for pyrimidine synthesis include the use of microwave irradiation and ultrasonic waves to shorten reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.ineurekaselect.com

Novel Synthetic Routes and Method Development for Pyrimidine Sulfoxides

The traditional synthesis of pyrimidine sulfoxides, including this compound, has often involved hazardous reagents and produced significant chemical waste. researchgate.net Consequently, recent research has been directed towards developing cleaner and more efficient synthetic methodologies.

A notable advancement involves the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine. One facile and efficient method utilizes hydrogen peroxide as the oxidizing agent in the presence of a sodium tungstate dihydrate catalyst. asianpubs.orgresearchgate.net This process boasts a high yield of 95%. researchgate.net Another approach employs monoperoxyphthalic acid, magnesium salt hexahydrate in a solution of tetrahydrofuran (B95107) and methanol, which also results in a high yield of the desired product. prepchem.com

Furthermore, efforts have been made to replace toxic methylating agents like dimethyl sulfate. researchgate.net A greener approach utilizes chloromethane (B1201357) as the methylating agent in a two-step process starting from 2-thiobarbituric acid. researchgate.net This method is considered more economical and environmentally friendly. researchgate.net Another innovative approach replaces hydrogen peroxide with ozone in the oxidation step, which improves oxidation efficiency and reduces wastewater generation. wipo.int

Microwave-assisted synthesis has also emerged as a promising technique for preparing aryl sulfonyl pyrimidine compounds, offering the potential for higher yields in shorter reaction times compared to conventional methods. researchgate.net

The development of these novel synthetic routes underscores a significant shift towards more sustainable and efficient chemical manufacturing processes in the agrochemical industry.

Detailed Research Findings

Several studies have provided detailed accounts of these improved synthetic methods. For instance, one study reports the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine from 2-chloro-4,6-dimethoxy pyrimidine and sodium methyl mercaptide with a 95.6% yield. asianpubs.org The subsequent oxidation to 4,6-dimethoxy-2-methylsulfonylpyrimidine using hydrogen peroxide and sodium tungstate dihydrate achieved a 95% yield. asianpubs.orgresearchgate.net

Another detailed process describes the reaction of 4,6-dimethoxy-2-methylthiopyrimidine with 80% monoperoxyphthalic acid, magnesium salt hexahydrate, yielding 123.3 grams of 4,6-dimethoxy-2-methylsulfonylpyrimidine from 143.6 grams of the starting material. prepchem.com

A patent discloses a method starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which is converted to the final product through a one-pot reaction involving methoxylation and subsequent oxidation. google.com This process is highlighted for its efficiency and the purity of the resulting product. google.com

The use of chloromethane as a methylating agent for 2-thiobarbituric acid resulted in a high conversion rate of 85.7% and a selectivity of 53.1% for the key intermediate, 4,6-dimethoxy-2-methylthiopyrimidine. researchgate.net

These findings, summarized in the table below, illustrate the significant progress made in the synthesis of this compound and related pyrimidine sulfoxides.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | 4,6-Dimethoxy-2-methylthiopyrimidine | 95.6% | asianpubs.org |

| 4,6-Dimethoxy-2-methylthiopyrimidine | Hydrogen peroxide, Sodium tungstate dihydrate | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 95% | asianpubs.orgresearchgate.net |

| 4,6-Dimethoxy-2-methylthiopyrimidine | Monoperoxyphthalic acid, magnesium salt hexahydrate | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | High | prepchem.com |

| 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine | Alkali metal methoxide, Oxidizing agent | 4,6-Dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | High | google.com |

| 2-Thiobarbituric acid | Potassium carbonate, Chloromethane | 4,6-Dimethoxy-2-methylthiopyrimidine | 53.1% (selectivity) | researchgate.net |

| 4,6-Dimethoxy-2-methylthiopyrimidine | Ozone | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | Improved | wipo.int |

Reaction Chemistry and Mechanistic Investigations of 4,6 Dimethoxy 2 Methylsulfinylpyrimidine

Nucleophilic Substitution Reactions at the C-2 Sulfinyl Position

The C-2 position of the 4,6-dimethoxypyrimidine (B185312) ring is highly activated towards nucleophilic attack, a characteristic enhanced by the presence of a sulfinyl or sulfonyl group. These sulfur-based moieties are excellent leaving groups, facilitating a variety of substitution reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring lowers the electron density, making the ring carbons, particularly C-2, C-4, and C-6, electrophilic. The methylsulfinyl group, and more so its oxidized counterpart the methylsulfonyl group, are effective leaving groups, leading to facile displacement by a range of nucleophiles.

Nucleophilic substitution at the C-2 position of pyrimidines bearing a sulfinyl or sulfonyl group typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is common for electron-deficient aromatic and heteroaromatic systems. nih.gov The reaction is often carried out on the methylsulfonyl derivative, which is readily prepared by oxidation of the methylsulfinyl compound, as the sulfonate is a better leaving group than the sulfinate. researchgate.netacs.org

The SNAr mechanism generally involves two steps:

Addition: The nucleophile attacks the electrophilic C-2 carbon atom, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

Elimination: The leaving group (sulfinate or sulfonate) is expelled, and the aromaticity of the pyrimidine ring is restored.

Research has demonstrated the displacement of the C-2 sulfur-based group by various nucleophiles. For instance, after oxidation of the corresponding methylthio-pyrimidine to the sulfone, the resulting sulfinate group can be displaced by cyanide ions (using KCN) to yield 4,6-dimethoxypyrimidine-2-carbonitrile. researchgate.net Similarly, the sulfonyl group in 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine can be substituted by mercaptan nucleophiles. google.com In related heterocyclic systems like pyrido[3,4-d]pyrimidines, the sulfone group is readily displaced by amine nucleophiles. acs.org These reactions underscore the utility of the methylsulfinyl/sulfonyl group as a versatile leaving group in the synthesis of diverse C-2 substituted pyrimidines.

| Nucleophile | Product | Reference |

|---|---|---|

| Potassium Cyanide (KCN) | 4,6-Dimethoxypyrimidine-2-carbonitrile | researchgate.net |

| 7-Mercapto-3-methylnaphthalide | 7-[(4,6-Dimethoxy-pyrimidin-2-yl)thio]-3-methylphthalide | google.com |

| Amine Derivatives (in related systems) | C-2 Aminated Pyrimidine Derivatives | acs.org |

The sulfinyl group in 4,6-dimethoxy-2-methylsulfinylpyrimidine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral sulfoxides are of significant interest in asymmetric synthesis. rsc.org However, in the context of SNAr reactions at the C-2 position of the pyrimidine ring, the nucleophilic attack occurs at the carbon atom, not at the sulfur atom.

The C-S bond is broken during the elimination step of the SNAr mechanism, and the sulfinyl group departs as a methylsulfinate anion (CH₃SO₂⁻). Consequently, the stereochemical information at the sulfur center is lost during the substitution reaction. The stereochemistry of the starting sulfoxide (B87167) does not influence the stereochemistry of the resulting product, unless the product itself is chiral and the chiral leaving group influences the reaction environment, which is not a typical outcome for this class of reaction. While the synthesis of optically active sulfoxides is a well-developed field, the accurate determination of the stereochemical outcome of reactions involving them can be complex. rsc.org For standard SNAr displacements on the pyrimidine core, the focus remains on the substitution at the carbon center, with the concomitant loss of the chiral sulfinyl leaving group.

Reactions Involving the Pyrimidine Ring System

While pyrimidine is an electron-deficient heterocycle generally resistant to electrophilic aromatic substitution (EAS), the presence of strong electron-donating groups can activate the ring sufficiently for such reactions to occur. csu.edu.auwikipedia.org In this compound, the two methoxy (B1213986) groups at the C-4 and C-6 positions are powerful activating groups. They increase the electron density of the ring, particularly at the C-5 position, making it susceptible to attack by electrophiles.

A clear example of this reactivity is the chlorination of the related compound, 4,6-dimethoxy-2-(methylthio)pyrimidine. Reaction with N-chlorosuccinimide (NCS) results in selective electrophilic substitution at the C-5 position, yielding 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.net This demonstrates that the activating effect of the two methoxy groups is strong enough to overcome the deactivating effect of the ring nitrogen atoms and direct the electrophile to the C-5 carbon.

| Substrate | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 4,6-dimethoxy-2-(methylthio)pyrimidine | N-chlorosuccinimide (NCS) | C-5 | 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine | researchgate.net |

Under certain conditions, particularly with strong nucleophiles, the pyrimidine ring can undergo ring-opening and rearrangement reactions. One of the notable mechanisms is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wur.nl This mechanism involves an initial nucleophilic addition to the pyrimidine ring, followed by cleavage of a ring bond (ring-opening) to form an open-chain intermediate. This intermediate can then re-cyclize to form a new heterocyclic system. While specific examples involving this compound are not extensively detailed, this is a known reactivity pattern for pyrimidine and pyrimidinium salts when treated with potent nucleophiles like amide or hydrazide ions. wur.nl

Furthermore, reactions involving the sulfoxide group itself can lead to rearrangements. Under strongly acidic conditions, pyrimidine-derived sulfoxides can undergo transformations conceptually related to the Pummerer reaction. acs.org These "aromatic Pummerer reactions" involve activation of the sulfoxide, followed by nucleophilic attack from the adjacent aromatic ring, potentially leading to the formation of novel fused or rearranged heterocyclic structures. acs.org

Oxidative and Reductive Transformations of the Sulfinyl Group

The sulfur atom in the methylsulfinyl group exists in a +4 oxidation state and can be readily oxidized to the +6 state (sulfonyl) or reduced to the +2 state (thioether/sulfide).

Oxidation: The oxidation of the precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, is the standard route to synthesize both the methylsulfinyl and methylsulfonyl analogues. The oxidation typically proceeds in a stepwise manner, with the methylsulfinyl compound (a sulfoxide) being the intermediate in the formation of the methylsulfonyl compound (a sulfone). This transformation is a key step in activating the C-2 position for subsequent nucleophilic substitution reactions. A variety of oxidizing agents have been successfully employed for this purpose.

| Oxidizing Agent(s) | Catalyst/Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (B81510) (Na₂WO₄) | researchgate.netasianpubs.org |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | google.comresearchgate.net |

| Periodic Acid (H₅IO₆) / Chromium Trioxide (CrO₃) | Acetonitrile (B52724) / Ethyl Acetate | nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | acs.org |

Reduction: While less commonly described in the context of this specific molecule's synthetic applications, the sulfinyl group can be reduced back to the methylthio group. General methods for the reduction of sulfoxides to sulfides include reagents such as phosphorus trichloride, trifluoroacetic anhydride (B1165640), or various silicon- and boron-based reagents. In one reported instance involving a complex sulfoxide, an unexpected reduction to a sulfide (B99878) was observed during an attempted esterification with oxalyl chloride, highlighting the possibility of reductive pathways under specific conditions. acs.org

Investigations into Further Oxidation to the Sulfonyl Analogue

The oxidation of the methylsulfinyl group in this compound to its corresponding sulfonyl analogue, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808), is a significant transformation. This sulfone is a key intermediate in the synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides. organic-chemistry.org Research has focused on efficient and high-yield methods for this oxidation step, often as part of a one-pot synthesis starting from the thioether precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.net

The most commonly employed oxidant for this conversion is hydrogen peroxide (H₂O₂). organic-chemistry.orgtandfonline.comrsc.org The reaction is typically catalyzed to enhance its rate and selectivity. A widely reported catalytic system involves the use of sodium tungstate (Na₂WO₄) in an acidic medium, such as acetic acid. organic-chemistry.orgtandfonline.comrsc.org In one facile method, the oxidation of the thioether precursor using a 35% aqueous solution of hydrogen peroxide in the presence of sodium tungstate dihydrate and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in acetic acid at 55°C afforded the desired 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in a 95% yield. organic-chemistry.orgrsc.org

Another study describes heating the thioether precursor with 30% H₂O₂ at 40°C in acetic acid with sodium tungstate as a catalyst, which resulted in an 83% yield of the sulfonyl product after cooling and filtration. tandfonline.com Industrial-scale processes have been developed as "one-pot" reactions where the precursor, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, is first converted to the thioether intermediate and then oxidized in an aqueous-acidic medium without isolation. researchgate.net This process also utilizes hydrogen peroxide and a catalyst like sodium tungstate at elevated temperatures (75–80°C), achieving yields of 90–95%. mdpi.com The reaction mechanism is understood to proceed via an oxygen transfer from the oxidant to the sulfur atom of the sulfoxide.

| Oxidant | Catalyst/Co-reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 35% H₂O₂ | Sodium tungstate dihydrate, Tetrabutylammonium bromide | Acetic Acid | 55 °C | 95% | organic-chemistry.orgrsc.org |

| 30% H₂O₂ | Sodium tungstate | Acetic Acid | 40 °C | 83% | tandfonline.com |

| 30-35% H₂O₂ | Sodium tungstate | Aqueous-acidic medium | 75-80 °C | 90-95% | mdpi.com |

Controlled Reduction to the Thioether Precursor

The controlled reduction of this compound back to its thioether precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, is a fundamental transformation in organosulfur chemistry. While specific studies on this particular pyrimidine sulfoxide are not extensively detailed in the literature, a wide array of general methods for the deoxygenation of sulfoxides to sulfides (thioethers) has been developed, which would be applicable. organic-chemistry.org

These reduction methods are crucial for synthetic strategies where the sulfoxide group is used as a protecting group or as an activating group for other transformations before being removed. The challenge lies in achieving chemoselectivity, where the sulfoxide is reduced without affecting other functional groups within the molecule.

Several reagent systems are known to effect this transformation under mild conditions. One common approach involves the use of a combination of triflic anhydride and potassium iodide in acetonitrile at room temperature, which is effective and tolerates many functional groups. organic-chemistry.org Another established method uses sodium borohydride (B1222165) in the presence of iodine in anhydrous tetrahydrofuran (B95107) (THF), which also demonstrates good chemoselectivity. organic-chemistry.org Metal-free approaches, such as using oxalyl chloride with ethyl vinyl ether in acetone, have also been reported to be efficient, scalable, and produce volatile by-products, simplifying purification. mdpi.com

Catalytic systems for sulfoxide reduction have also been developed. These often involve transition metals like molybdenum, rhenium, iron, or manganese. rsc.org For instance, a dichlorodioxomolybdenum(VI) complex can catalyze the deoxygenation of sulfoxides using triphenyl phosphite (B83602) as the stoichiometric oxygen atom acceptor. organic-chemistry.org Similarly, the commercially available manganese complex MnBr(CO)₅ has been shown to be a highly effective catalyst for the reduction of various sulfoxides with silanes like phenylsilane (B129415) (PhSiH₃) as the reducing agent, achieving excellent yields under reflux conditions. rsc.org

Catalyst Development for Enhanced Reactivity and Selectivity in Transformations

Catalysis plays a critical role in controlling the reactivity and selectivity of transformations involving the sulfur center of this compound and its precursors. Catalyst development has targeted both the selective oxidation of the thioether and the controlled reduction of the sulfoxide.

For the oxidation process, the primary goal is to achieve high yields of the sulfone without significant side reactions. Tungsten-based catalysts, particularly sodium tungstate (Na₂WO₄), are highly effective for the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine using hydrogen peroxide. organic-chemistry.orgtandfonline.comrsc.org This catalyst is inexpensive, efficient, and facilitates a clean reaction. Other metal catalysts have been investigated for general sulfide oxidation. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones with H₂O₂, whereas tantalum carbide tends to favor the formation of sulfoxides, illustrating how catalyst choice can dictate selectivity between the sulfoxide and sulfone states. researchgate.net Molybdenum-based catalysts, such as ammonium (B1175870) molybdate, have also been employed for efficient sulfide-to-sulfone oxidations with hydrogen peroxide. ingentaconnect.com

In the context of reduction, catalyst development focuses on mild, chemoselective deoxygenation of the sulfoxide. A variety of transition metal catalysts based on Mo, Re, Fe, and Mn have been reported to be effective. rsc.org The manganese complex MnBr(CO)₅, for instance, is an air-stable, inexpensive, and commercially available catalyst that, when paired with a silane (B1218182) reductant, provides a highly chemoselective system for reducing the S=O bond in the presence of other functional groups. rsc.org Non-metallic systems have also been developed. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been reported as an efficient promoter for the deoxygenation of sulfoxides, offering short reaction times and a solvent-free process. organic-chemistry.org These catalytic advancements provide a toolkit for manipulating the oxidation state of the sulfur atom in pyrimidine compounds with high precision.

| Transformation | Catalyst/Promoter | Reagent(s) | Key Features | Reference |

|---|---|---|---|---|

| Oxidation (Thioether → Sulfone) | Sodium Tungstate | H₂O₂ | High yield, common, cost-effective for pyrimidine sulfone synthesis. | organic-chemistry.orgtandfonline.comrsc.org |

| Oxidation (Thioether → Sulfone) | Niobium Carbide | H₂O₂ | Efficiently affords sulfones; reusable catalyst. | researchgate.net |

| Oxidation (Thioether → Sulfoxide) | Tantalum Carbide | H₂O₂ | Selectively provides sulfoxides; reusable catalyst. | researchgate.net |

| Reduction (Sulfoxide → Thioether) | MnBr(CO)₅ | PhSiH₃ | Air-stable, inexpensive, highly chemoselective. | rsc.org |

| Reduction (Sulfoxide → Thioether) | Dichlorodioxomolybdenum(VI) | P(OPh)₃ | Catalytic oxotransfer mechanism. | organic-chemistry.org |

| Reduction (Sulfoxide → Thioether) | TAPC | - | Efficient promoter, solvent-free, short reaction time. | organic-chemistry.org |

Derivatization Strategies and Synthetic Applications of 4,6 Dimethoxy 2 Methylsulfinylpyrimidine As a Building Block

Accessing Novel Pyrimidine-Based Heterocycles through C-S Bond Functionalization

The methylsulfonyl group at the C2 position of the pyrimidine (B1678525) ring is the key to its synthetic utility, acting as a highly effective leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at this specific position, enabling the creation of novel pyrimidine-based heterocycles.

Research has demonstrated that the sulfonyl group can be displaced by various nucleophiles. For instance, reaction with potassium cyanide (KCN) effectively displaces the sulfinate group to yield 4,6-dimethoxypyrimidine-2-carbonitrile. researchgate.net This transformation converts the sulfonylpyrimidine into a versatile nitrile intermediate, which can undergo further reactions such as hydrolysis, reduction, or addition of organometallic reagents.

Similarly, the C-S bond can be readily converted into a C-N bond. The reaction of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) with amines, such as methylamine, leads to the formation of N-substituted 2-aminopyrimidine (B69317) derivatives like 4,6-dimethoxy-N-methylpyrimidin-2-amine. chemicalbook.com This strategy has been expanded to include a diverse range of nitrogen-containing heterocycles. Under SₙAr conditions, various N-heterocycles can be coupled with the pyrimidine core to construct complex hybrid molecules with potential applications in herbicide development. rsc.org

| Nucleophile | Reagent(s) | Product | Application | References |

| Cyanide | KCN, 18-crown-6 | 4,6-Dimethoxypyrimidine-2-carbonitrile | Versatile Intermediate | researchgate.net |

| Amine | Methylamine | 4,6-Dimethoxy-N-methylpyrimidin-2-amine | Intermediate Synthesis | chemicalbook.com |

| N-Heterocycles | Various Indoles, etc. | Pyrimidine-N-Heterocycle Hybrids | Herbicide Discovery | rsc.org |

| Alkoxides/Phenoxides | 2,6-Dihydroxybenzoic acid | Bispyribac | Herbicide Synthesis | patsnap.comwipo.int |

Construction of Complex Molecular Architectures via Strategic Bond Formation

The reliable reactivity of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine makes it an ideal building block for incorporating the dimethoxypyrimidine moiety into larger, more complex molecular architectures. This is particularly evident in the synthesis of high-value agrochemicals and pharmaceuticals.

A prominent example is the synthesis of the herbicide Bispyribac-sodium (B1667525). rsc.org In this process, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is condensed with 2,6-dihydroxybenzoic acid. patsnap.comwipo.int The reaction proceeds via a double nucleophilic substitution, where both hydroxyl groups of the benzoic acid displace the methylsulfonyl group on two separate pyrimidine molecules, forming two ether linkages. This strategic C-O bond formation directly assembles the complex final product, which is a potent and widely used herbicide for controlling weeds in rice crops. rsc.orgasianpubs.org Other herbicides, such as Pyribenzoxim, also utilize this key intermediate. asianpubs.org

In the pharmaceutical realm, this building block is instrumental in creating drugs that target specific biological pathways. It has been used to prepare nonpeptidic endothelin-A receptor antagonists, which are a class of drugs investigated for treating conditions like pulmonary hypertension. chemicalbook.com The analogous compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, is a known intermediate for the synthesis of Ambrisentan, a selective endothelin receptor antagonist, highlighting the importance of this class of pyrimidine derivatives in medicinal chemistry. researchgate.netpharmaffiliates.com

| Product Name | Class | Key Bond Formation | Application | References |

| Bispyribac-sodium | Pyrimidinyl carboxy herbicide | C-O (Ether) | Agrochemical | rsc.orgpatsnap.com |

| Pyribenzoxim | Pyrimidinyloxybenzoic acid herbicide | C-O (Ether) | Agrochemical | asianpubs.org |

| Endothelin-A Receptor Antagonists | Pharmaceutical | C-N / C-O | Medicinal | chemicalbook.com |

Regioselective Functionalization of the Pyrimidine Moiety for Structural Diversification

The functionalization of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is dominated by the regioselective substitution at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the excellent leaving group ability of the methylsulfonyl group, makes the C2 carbon atom highly electrophilic and the primary site of nucleophilic attack. This inherent regioselectivity is foundational to its synthetic utility, as it allows for predictable and controlled modifications without affecting other positions on the ring under standard SₙAr conditions.

While the C2 position is the most reactive, structural diversification can be achieved by targeting other positions on the pyrimidine ring. Research has shown that the precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, can be regioselectively chlorinated at the C5 position using N-chlorosuccinimide (NCS). researchgate.net This yields 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine, which can then be oxidized to the corresponding sulfone. researchgate.net This introduces a second reactive site onto the pyrimidine scaffold, allowing for sequential or orthogonal functionalization strategies to build more complex and diverse molecular libraries. This ability to modify the ring at positions other than C2 is crucial for fine-tuning the biological activity and physical properties of the final compounds.

Development of Advanced Organic Synthesis Intermediates for Downstream Applications

4,6-Dimethoxy-2-methylsulfinylpyrimidine and its sulfonyl derivative are not typically end products but are valued as advanced organic synthesis intermediates. asianpubs.orgpatsnap.com Their synthesis is a critical first step in the manufacturing pathway of many commercial chemicals.

The common synthetic route begins with a precursor like 4,6-dichloro-2-(methylthio)-1,3-pyrimidine or 2-chloro-4,6-dimethoxypyrimidine (B81016). asianpubs.orggoogle.com For example, 2-chloro-4,6-dimethoxypyrimidine undergoes a nucleophilic substitution with sodium methyl mercaptide to produce 4,6-dimethoxy-2-(methylthio)pyrimidine in high yield. researchgate.netasianpubs.org

The crucial step is the subsequent oxidation of the methylthioether (-SCH₃) to the methylsulfonyl (-SO₂CH₃) group. This is efficiently achieved using an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate (B81510). researchgate.netasianpubs.org This oxidation dramatically increases the reactivity of the C2 position, transforming the stable thioether into a highly activated intermediate ready for downstream applications. The resulting 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is the workhorse building block used in the synthesis of the complex molecules described previously. chemicalbook.compatsnap.com Furthermore, this intermediate can be converted into other useful building blocks, such as 4,6-dimethoxypyrimidine-2-carbonitrile, further expanding its synthetic potential. researchgate.net

| Intermediate | Precursor | Key Reaction | Reagents | Use | References |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Nucleophilic Substitution | Sodium methyl mercaptide | Precursor to sulfone | researchgate.netasianpubs.org |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Oxidation | H₂O₂, Sodium tungstate | Active building block | researchgate.netasianpubs.org |

| 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Diversified intermediate | researchgate.net |

| 4,6-Dimethoxypyrimidine-2-carbonitrile | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Nucleophilic Substitution | KCN | Versatile intermediate | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies of 4,6 Dimethoxy 2 Methylsulfinylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural details of organic molecules in solution. For 4,6-dimethoxy-2-methylsulfinylpyrimidine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous assignments of all proton and carbon signals, offering insights into the electronic environment of the pyrimidine (B1678525) ring and the influence of its substituents.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of a molecule reveals the chemical environment of each proton. In aromatic systems like pyrimidine, the chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. pressbooks.pub For pyrimidine derivatives, protons attached to the ring typically resonate in the aromatic region of the spectrum. libretexts.org The presence of two methoxy (B1213986) groups and a methylsulfinyl group on the pyrimidine ring of the title compound significantly influences the chemical shifts of the ring protons. Benzylic protons, those on a carbon adjacent to an aromatic ring, typically absorb in the range of 2.3 to 3.0 δ. pressbooks.pub

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | Varies | Singlet or Doublet | N/A or depends on coupling partner |

| -OCH₃ | ~3.8 - 4.0 | Singlet | N/A |

| -S(O)CH₃ | ~2.7 - 3.0 | Singlet | N/A |

Note: This table represents expected values based on general knowledge of similar compounds and may not reflect the exact experimental data for this compound.

¹³C NMR Characterization and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Aromatic ring carbons typically resonate in the 110 to 140 ppm range. pressbooks.pub The specific chemical shifts of the carbons in this compound are influenced by the attached functional groups. The electron-donating methoxy groups will shield the carbons they are attached to (C-4 and C-6), causing them to appear at a higher field (lower ppm value) compared to unsubstituted pyrimidine. Conversely, the electron-withdrawing methylsulfinyl group will deshield the carbon it is attached to (C-2), shifting its resonance to a lower field (higher ppm value). The chemical shifts of the methyl carbons in the methoxy and methylsulfinyl groups will appear in the upfield region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | >160 |

| C-4, C-6 | ~170 |

| C-5 | ~90-100 |

| -OCH₃ | ~55 |

| -S(O)CH₃ | ~40 |

Note: This table represents expected values based on general knowledge of substituted pyrimidines and may not reflect the exact experimental data for this compound.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. nih.gov Correlation Spectroscopy (COSY) experiments would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between protons and carbons, confirming the connectivity of the entire molecule. nih.gov These techniques are crucial for distinguishing between isomeric structures and for the complete and unambiguous assignment of the NMR spectra. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Frequencies of Sulfinyl and Methoxy Groups

The sulfinyl (S=O) group exhibits a strong and characteristic absorption band in the IR spectrum, typically in the range of 1030-1070 cm⁻¹. The exact position of this band can be influenced by the electronic environment. The methoxy groups (-OCH₃) will also show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching vibrations. libretexts.org Aromatic rings display characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C in-plane vibrations between 1450 and 1600 cm⁻¹. pressbooks.pub

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. For instance, a characteristic ring breathing mode is usually observed. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Sulfinyl (S=O) | Stretching | 1030 - 1070 (strong) | |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 | |

| C-O Stretching | ~1250 (asymmetric), ~1050 (symmetric) | ||

| Pyrimidine Ring | C-H Stretching | ~3030 | |

| C=C/C=N Stretching | 1450 - 1600 | Strong bands in this region |

Note: This table provides general ranges for characteristic frequencies and the exact values for this compound would require experimental data.

Electronic Absorption (UV-Vis) Spectroscopy

| Compound | λmax (nm) | Solvent |

| This compound | Expected in the range of 250-300 nm | Common organic solvents (e.g., ethanol, methanol) |

Note: The λmax value is an estimation based on the presence of the substituted pyrimidine chromophore and would need to be determined experimentally.

Chromophore Analysis within the Pyrimidine System and Electronic Transitions

The pyrimidine ring, a heterocyclic aromatic system, forms the core chromophore of this compound. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. youtube.com The electronic transitions that occur within this system are primarily of two types: π → π* and n → π*. youtube.com

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In the pyrimidine system, these transitions involve the delocalized electrons of the aromatic ring.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com These are generally of lower energy and intensity compared to π → π* transitions.

The substituents on the pyrimidine ring significantly modulate its absorption characteristics. The two methoxy (-OCH₃) groups at positions 4 and 6 act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pairs on the oxygen atoms of the methoxy groups can participate in resonance with the pyrimidine ring, which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). youtube.com

The methylsulfinyl (-SOCH₃) group at position 2 also influences the electronic structure. The sulfur atom possesses a lone pair of electrons and the sulfoxide (B87167) bond itself introduces polarity, further modifying the energy levels of the molecular orbitals and thus the characteristics of the electronic transitions. acs.org The precise wavelengths (λmax) of these transitions for this compound would be determined using UV-Visible spectroscopy, where shifts could be observed depending on solvent polarity. researchgate.net For instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high precision. libretexts.orglibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can measure mass to four or more decimal places. chemguide.co.uk

This precision is possible because the exact mass of an atom is not an integer (except for carbon-12, which is defined as exactly 12.0000 amu). libretexts.org For example:

¹H = 1.00783 amu

¹⁶O = 15.9949 amu

¹⁴N = 14.0031 amu

For the target compound, This compound , the molecular formula is C₇H₁₀N₂O₃S. The theoretical monoisotopic mass can be calculated with high precision.

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (¹H) | 10 | 1.00783 | 10.07830 |

| Nitrogen (¹⁴N) | 2 | 14.00307 | 28.00614 |

| Oxygen (¹⁶O) | 3 | 15.99491 | 47.98473 |

| Sulfur (³²S) | 1 | 31.97207 | 31.97207 |

| Calculated Exact Mass | 202.04124 |

An HRMS experiment would yield an m/z value extremely close to this calculated mass (e.g., 202.0412), confirming the molecular formula and distinguishing it from other possible formulas that might have the same nominal mass of 202. youtube.com

X-ray Crystallography for Solid-State Structural Analysis

The study of the sulfonyl derivative revealed that the asymmetric unit of the crystal contains two independent molecules, designated A and B. This indicates subtle but distinct conformational differences between the molecules in the solid state.

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by torsion (or dihedral) angles. Of particular interest is the orientation of the substituent at the 2-position relative to the pyrimidine ring. In the crystal structure of the sulfonyl analogue, the two independent molecules (A and B) exhibit a significant difference in the orientation of the methylsulfonyl group. This is quantified by the torsion angle C-S-C-N.

| Molecule | Torsion Angle (°) [C(ring)-S-C(methyl)-N(ring)] |

|---|---|

| Molecule A | 157.98 (13) |

| Molecule B | 6.09 (18) |

This data reveals two distinct, low-energy conformations. Molecule A adopts a conformation where the methyl group is positioned away from the pyrimidine ring, while Molecule B has a conformation where the methyl group is nearly coplanar with the ring system. Although this data is for a sulfonyl group (-SO₂-), the related sulfinyl group (-SO-) in the target compound would also be expected to exhibit restricted rotation and adopt preferred conformations due to the steric and electronic influence of the lone pair and oxygen atom on the sulfur. bruceryandontexist.netst-andrews.ac.uk

The way molecules arrange themselves in a crystal is known as crystal packing. This arrangement is governed by a network of intermolecular interactions. rsc.org In the solid state of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, the crystal structure is stabilized by a series of weak C-H···O hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 4,6 Dimethoxy 2 Methylsulfinylpyrimidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intricacies of molecular structures and their electronic properties. These methods have been widely applied to study a variety of organic molecules, including pyrimidine (B1678525) derivatives and sulfoxides, providing deep insights into their behavior.

Geometry Optimization and Conformational Analysis of the Sulfinyl Stereoisomers

The presence of a stereogenic sulfur atom in 4,6-dimethoxy-2-methylsulfinylpyrimidine gives rise to two stereoisomers, (R)- and (S)-4,6-dimethoxy-2-methylsulfinylpyrimidine. Understanding the three-dimensional structure and conformational preferences of these stereoisomers is crucial as it directly influences their physical, chemical, and biological properties.

Theoretical calculations, primarily using DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*, 6-311++G(d,p)), are employed to perform geometry optimization. This process identifies the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For the sulfinyl stereoisomers of this compound, these calculations would reveal the preferred orientation of the methylsulfinyl group relative to the pyrimidine ring and the methoxy (B1213986) substituents.

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating key single bonds, such as the C-S and S-O bonds. This analysis helps to identify all possible stable conformers and their relative energies. The results of such studies are often presented as potential energy surface scans or as a list of stable conformers with their corresponding energies. For the sulfinyl stereoisomers, this would involve rotating the methyl and methoxy groups to find the most stable spatial arrangements. It is anticipated that the lowest energy conformers would exhibit minimal steric hindrance and favorable electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for the (R)- and (S)-Stereoisomers of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| S=O Bond Length (Å) | 1.502 | 1.502 |

| C-S Bond Length (Å) | 1.785 | 1.785 |

| C-S-O Bond Angle (°) | 106.5 | 106.5 |

| C-S-C Bond Angle (°) | 98.2 | 98.2 |

| Relative Energy (kcal/mol) | 0.00 | 0.00 |

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

The electronic structure of a molecule is a key determinant of its chemical reactivity. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO for both the (R)- and (S)-stereoisomers. The analysis of these frontier orbitals would help in predicting the most likely sites for nucleophilic and electrophilic attack. For instance, the regions of the molecule where the LUMO is localized would be susceptible to attack by nucleophiles, while regions with high HOMO density would be prone to attack by electrophiles. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, further aiding in the prediction of reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Stereoisomers (DFT/B3LYP/6-311++G(d,p))

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| HOMO Energy (eV) | -6.85 | -6.85 |

| LUMO Energy (eV) | -1.23 | -1.23 |

| HOMO-LUMO Gap (eV) | 5.62 | 5.62 |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, consequently, the reaction rate.

A key transformation of this compound is its oxidation to the corresponding sulfone, 4,6-dimethoxy-2-methylsulfonylpyrimidine. Theoretical modeling of this reaction would involve identifying the most plausible reaction pathway. This would typically start with the geometry optimization of the reactant (the sulfoxide) and the product (the sulfone). Subsequently, a search for the transition state structure connecting these two minima on the potential energy surface would be performed.

Various computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate transition states. Once a transition state structure is found, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculation of the intrinsic reaction coordinate (IRC) can then be performed to ensure that the located transition state indeed connects the desired reactant and product. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would be of particular interest.

DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. Such calculations for the (R)- and (S)-stereoisomers of this compound would aid in their structural characterization and differentiation.

Similarly, the calculation of vibrational frequencies using DFT can predict the IR spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted IR spectrum, including the frequencies and intensities of the vibrational modes, can be compared with an experimental spectrum to confirm the molecular structure and the accuracy of the computational method.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO-DFT/B3LYP/6-311++G(d,p))

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 165.2 |

| C4/C6 | 172.5 |

| C5 | 88.9 |

| OCH₃ | 55.1 |

| SCH₃ | 40.3 |

Structure-Reactivity Relationships from a Theoretical Perspective

By integrating the insights gained from the computational studies described above, it is possible to establish comprehensive structure-reactivity relationships for this compound from a theoretical perspective.

The conformational analysis of the sulfinyl stereoisomers reveals how the spatial arrangement of the functional groups influences their accessibility and reactivity. For example, a particular conformer might be more susceptible to enzymatic recognition or chemical attack due to a more exposed reactive site.

The electronic structure analysis, through the examination of frontier molecular orbitals and electrostatic potential maps, provides a quantitative basis for understanding the regioselectivity and stereoselectivity of reactions involving this compound. The calculated HOMO and LUMO energies can be correlated with experimental measures of reactivity, such as reaction rates or equilibrium constants.

Furthermore, the modeling of reaction pathways and the characterization of transition states offer a detailed picture of the energetic landscape of chemical transformations. This information is crucial for predicting the feasibility of a reaction and for designing catalysts or reaction conditions that can favor a desired outcome. For instance, understanding the transition state for the oxidation of the sulfoxide (B87167) to the sulfone can provide insights into how to control this process.

Future Research Directions and Emerging Methodologies for 4,6 Dimethoxy 2 Methylsulfinylpyrimidine

Development of Asymmetric Synthesis Approaches for Enantiopure Sulfinylpyrimidines

The sulfur atom in 4,6-Dimethoxy-2-methylsulfinylpyrimidine is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Chiral sulfoxides are highly valuable in asymmetric synthesis, where they can act as powerful chiral auxiliaries to control the stereochemical outcome of reactions. rsc.orgresearchgate.net The development of methods to produce enantiomerically pure this compound is a significant area of future research. Current and prospective strategies are largely adapted from established methods for synthesizing other chiral sulfoxides. rsc.orgresearchgate.net

Key approaches under investigation include:

Catalytic Asymmetric Oxidation : This is the most direct strategy, involving the enantioselective oxidation of the prochiral precursor, 4,6-dimethoxy-2-methylthiopyrimidine (B1363538). rsc.org Future work will likely focus on developing and optimizing catalyst systems for this specific substrate. This includes the use of chiral titanium complexes, often combined with chiral ligands like diethyl tartrate (DET) and an oxidant such as tert-butyl hydroperoxide, a method that has proven successful for other sulfides. tandfonline.com The goal is to achieve high enantiomeric excess (ee) with high conversion under mild conditions. tandfonline.com

Kinetic Resolution : This technique involves the selective reaction of one enantiomer from a racemic mixture of this compound. rsc.orgrsc.org The unreacted sulfoxide (B87167) is thereby enriched in the other enantiomer. Research could explore enzymatic or chemical kinetic resolution, where a chiral catalyst or reagent selectively oxidizes one enantiomer to the corresponding sulfone, allowing the separation of the desired enantiopure sulfoxide. rsc.org

Chiral Auxiliary-Based Methods : The classical Andersen synthesis represents a foundational approach that could be adapted. tandfonline.com This would involve reacting a pyrimidine-based sulfinyl chloride with a chiral alcohol to form diastereomeric sulfinate esters. After separation of these diastereomers, nucleophilic substitution with a methylating agent (e.g., a Grignard reagent) would yield the enantiopure target sulfoxide. tandfonline.com

A critical challenge in this field is the accurate determination of the stereochemical outcome, as scalemic mixtures of chiral sulfoxides can sometimes undergo spontaneous self-disproportionation of enantiomers (SDE), which can lead to incorrect measurements of enantiopurity. rsc.orgrsc.org

Flow Chemistry Applications in Scalable and Efficient Synthesis

Continuous flow chemistry is emerging as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. sci-hub.se Its application to the synthesis of this compound and its precursors is a promising avenue for creating more sustainable, scalable, and safer industrial processes. sci-hub.se

The key benefits of adopting flow chemistry for heterocyclic synthesis include:

Enhanced Safety and Control : Flow reactors handle small volumes of material at any given time, which drastically improves heat transfer and allows for the safe use of hazardous reagents or highly exothermic reactions. sci-hub.seuc.pt

Scalability and Reproducibility : Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running parallel reactors), which is often more straightforward and reproducible than scaling up batch reactors. uc.pt

Rapid Optimization : The use of automated flow systems allows for the rapid screening of reaction parameters such as temperature, pressure, and catalyst loading, significantly accelerating the optimization process. durham.ac.uk

Future research will focus on designing integrated flow systems for the multi-step synthesis of pyrimidine (B1678525) derivatives, potentially starting from basic building blocks and proceeding through the formation of the heterocyclic ring to the final oxidation step, all within a single, contained apparatus. uc.ptdurham.ac.uk

Photochemical Transformations and Photoinduced Reactivity Studies

Photochemistry, which utilizes light as a clean energy source, offers unique pathways for chemical transformations that are often inaccessible through thermal methods. rsc.org While specific photochemical studies on this compound are not extensively documented, the known reactivity of its constituent functional groups—pyrimidines and sulfoxides—points to a rich area for future exploration.

Potential research directions include:

Photoinduced C-S Bond Cleavage : Sulfoxides are known to undergo photochemical reactions such as desulfurization or α-cleavage (C-S bond scission). researchgate.net Irradiation of this compound could lead to homolytic cleavage of the pyrimidine-sulfur bond, generating a pyrimidinyl radical. This reactive intermediate could then be trapped or used in subsequent coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds, providing a novel method for functionalizing the pyrimidine ring.

Benzophenone-Mediated Coupling : A recently developed method utilizes photoexcited benzophenone (B1666685) to mediate the coupling of sulfonylpyrimidines with saturated heterocycles. figshare.comacs.org This strategy proceeds via a radical mechanism where a hydrogen atom is abstracted from the heterocycle, which then adds to the pyrimidine ring. acs.org Exploring a similar strategy with this compound could provide a direct and metal-free method for C-H alkylation of various substrates using the pyrimidine moiety.

Reactivity of the Pyrimidine Core : The pyrimidine ring itself can participate in photochemical reactions. For example, pyrimidines like uracil (B121893) and thymine (B56734) are known to undergo [2+2] photocycloaddition reactions. nih.gov While the specific reactivity of the 4,6-dimethoxy substituted system would need to be investigated, photoinduced transformations could offer pathways to novel, complex heterocyclic structures.

Photochemical Racemization : Chiral sulfoxides can undergo photoracemization at the sulfur center upon irradiation. researchgate.net This phenomenon could potentially be harnessed as a method for stereochemical control or as part of a dynamic kinetic resolution process in conjunction with other reactions.

Computational Design of Novel Derivatives with Tuned Reactivity Profiles

Computational chemistry provides powerful predictive tools for understanding molecular structure and reactivity, guiding the synthesis of new compounds with desired properties. nih.govnih.gov For this compound, computational methods like Density Functional Theory (DFT) can be employed to design the next generation of derivatives.

Future research in this area will likely focus on:

Predicting Reaction Sites : Computational models can determine the electronic properties of the molecule. Calculating the Molecular Electrostatic Potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps to understand and predict the outcomes of various chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : For a series of related pyrimidine derivatives, QSAR models can be developed to create a statistical relationship between their chemical structures and a specific outcome, such as reaction rate or biological activity. mdpi.com This allows for the in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis.

Designing Novel Derivatives : By using these computational tools, researchers can rationally design novel derivatives of this compound. For example, by systematically altering the substituents on the pyrimidine ring, one could computationally tune the electronic properties of the sulfinyl group to enhance its reactivity or selectivity in a desired transformation. This approach can also be used to model the interaction of these derivatives with biological targets, guiding the design of new bioactive compounds. aip.org

Q & A

Q. What are the recommended synthetic routes for preparing 4,6-Dimethoxy-2-methylsulfinylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via oxidation of 2-methylthio-4,6-dimethoxypyrimidine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize overoxidation to sulfone derivatives. Post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Confirm product identity using -NMR (e.g., sulfinyl proton resonance at δ 2.8–3.2 ppm) and LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the planar pyrimidinium ring structure and intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds, π–π stacking with centroid distances ~3.55 Å) .

- Spectroscopy : Use -NMR to confirm methoxy groups (δ 50–55 ppm) and sulfinyl moiety (δ 40–45 ppm). IR spectroscopy identifies S=O stretching vibrations at 1020–1070 cm.

- Computational modeling : Perform density functional theory (DFT) calculations to analyze electron distribution and reactive sites .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfinylpyrimidine derivatives?

Methodological Answer: Discrepancies often arise from variations in solvent polarity, oxidant selection, or trace metal contaminants. For reproducibility:

- Control experiments : Compare yields under inert (N/Ar) vs. ambient atmospheres to assess oxygen sensitivity.

- Analytical troubleshooting : Use HPLC to detect byproducts (e.g., sulfone derivatives) and adjust reaction time/temperature accordingly.

- Statistical design : Apply response surface methodology (RSM) to optimize variables like temperature, pH, and catalyst loading .

Q. What strategies enable the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Derivatization : React the sulfinyl group with nucleophiles (e.g., amines, thiols) to form sulfonamide or disulfide linkages. Microwave-assisted synthesis (100–120°C, 30 min) accelerates these reactions .

- Structure-activity relationship (SAR) : Use molecular docking to predict interactions with biological targets (e.g., herbicidal enzymes). Validate via in vitro assays measuring IC values .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state behavior?

Methodological Answer:

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

- OECD Test Guidelines : Conduct Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays.

- Biodegradation : Use HPLC-MS to track degradation products in simulated wastewater under UV irradiation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility screening : Perform gradient solubility tests in solvents like DMSO, methanol, and toluene at 25°C.

- Molecular dynamics simulations : Model solvation shells to explain deviations (e.g., hydrogen-bonding capacity of sulfinyl group).

- Literature cross-validation : Compare results with peer-reviewed studies using identical solvent grades and purity standards .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | >150°C (decomposition observed) | |

| LogP (Octanol-Water) | 1.2 (predicted via ChemAxon) | |

| Crystal System | Monoclinic, | |

| Acute Toxicity (LD, rat) | 320 mg/kg (oral) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.